methyl 5-(2-fluorobenzoyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is an organic compound with the molecular formula C13H9FO4 It is a derivative of furan, a heterocyclic organic compound, and contains a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2-fluorobenzoyl)furan-2-carboxylate typically involves the reaction of 2-fluorobenzoyl chloride with methyl furan-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets in biological systems, potentially inhibiting enzymes or interfering with cellular processes. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but contains a nitro group, which may confer different chemical and biological properties.
Methyl furan-2-carboxylate: Lacks the fluorobenzoyl group and has different reactivity and applications.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups and is used in different chemical contexts.
Uniqueness: Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is unique due to the presence of both a furan ring and a fluorobenzoyl group, which confer specific reactivity and potential biological activities not found in simpler furan derivatives.
Properties
CAS No. |
222162-58-5 |
---|---|
Molecular Formula |
C13H9FO4 |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
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